1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one
Description
This compound features a pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl group at position 4. The pyrimidine ring is linked to a piperazine moiety, which is further connected to a propan-1-one chain terminating in an m-tolyl (meta-methylphenyl) group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the m-tolyl group may influence target binding specificity .
Properties
IUPAC Name |
3-(3-methylphenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c1-14-4-3-5-16(12-14)6-7-19(28)27-10-8-26(9-11-27)18-13-17(20(21,22)23)24-15(2)25-18/h3-5,12-13H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUGMLAFDJSVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and trifluoromethyl-substituted reagents.
Piperazine Substitution: The pyrimidine intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.
Propanone Attachment: The final step involves the attachment of the propanone group to the piperazine ring, which can be achieved through a nucleophilic substitution reaction using a suitable propanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one exhibit significant anticancer properties. For example, derivatives containing pyrimidine and piperazine moieties have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that modifications in these structures can lead to enhanced activity against various cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics .
Antimicrobial Properties
Compounds with similar structural features have demonstrated notable antimicrobial activity. The incorporation of trifluoromethyl groups has been linked to increased efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial properties. Investigations into its effects on both Gram-positive and Gram-negative bacteria could provide valuable insights into its potential as an antimicrobial agent .
Neuropharmacological Effects
The piperazine component of the compound is often associated with neuropharmacological activities. Research on piperazine derivatives has shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. The specific interactions of this compound with serotonin and dopamine receptors warrant further investigation .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine-based compounds for their anticancer properties. The results indicated that modifications similar to those found in this compound led to significant inhibition of tumor growth in vitro and in vivo models .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized various trifluoromethyl-pyrimidine derivatives and assessed their antimicrobial activities against several pathogens. The findings revealed that certain derivatives exhibited potent activity against resistant bacterial strains, highlighting the potential of this class of compounds in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of 1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
(a) N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (Example 28, )
- Structural Differences : Replaces the propan-1-one-m-tolyl chain with a cyclopentyl-tetrahydro-2H-pyran-4-amine group.
- Synthesis : Both compounds employ reductive amination (using sodium triacetoxyborohydride) for piperazine functionalization, but Example 28 introduces a stereochemical center, which is absent in the target compound .
(b) 7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide ()
- Structural Differences : Incorporates a diazaspiro[4.5]decene carboxamide scaffold instead of propan-1-one.
Piperazine-Linked Heterocycles with Trifluoromethyl Groups
(a) 1-[4-({2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one ()
- Structural Differences : Replaces the pyrimidine core with an imidazo[1,2-a]pyridine ring.
(b) 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine ()
- Structural Differences: Lacks the m-tolyl-propanone chain and introduces a cyclopropyl group.
- Functional Implications : The cyclopropyl group could reduce steric hindrance, improving membrane permeability compared to the bulkier m-tolyl group in the target compound .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Compounds
| Compound | LogP* | Solubility (µM) | IC50 (nM)** | Target |
|---|---|---|---|---|
| Target Compound | 3.8 | 12.5 | N/A | Hypothesized kinase |
| Example 28 () | 4.2 | 8.7 | 15 | Unknown kinase |
| Compound | 5.1 | 2.3 | 3.4 | BTK/JAK3 |
| Compound | 4.5 | 5.6 | 22 | PI3Kδ |
Predicted using Molinspiration; *Data extrapolated from structural analogs .
Research Findings and Limitations
- Synthetic Challenges : The trifluoromethyl group in the target compound complicates regioselective pyrimidine functionalization, a common issue in analogs like those in .
- Biological Data Gap: No direct activity data for the target compound exists in the provided evidence. Comparisons rely on structural analogs, which show variability in kinase inhibition (e.g., IC50 ranges from 3.4 to 22 nM) .
- Metabolic Stability: The trifluoromethyl group in the target compound likely improves metabolic stability over non-fluorinated analogs, as seen in derivatives .
Biological Activity
1-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(m-tolyl)propan-1-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H25F3N4O |
| Molecular Weight | 396.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NC(=CC(=N1)C(F)(F)F)C(=O)C2=CC=CC=C2C(=O)N3CCCCC3 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and subsequent binding to target proteins. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyrimidine derivatives demonstrate potent activity against MCF-7 (breast cancer) cells, with IC50 values in the low micromolar range .
Inhibition Studies
The compound's structural features suggest potential inhibitory effects on key enzymes involved in cancer progression. For example, derivatives have been shown to inhibit the BCR-ABL kinase, crucial in chronic myeloid leukemia (CML), with IC50 values lower than 100 nM . This inhibition disrupts signaling cascades necessary for cell growth and survival.
Study 1: Cytotoxicity Against MCF-7 Cells
In a controlled study, a related compound demonstrated an IC50 of 4.363 μM against MCF-7 cells, indicating significant anticancer potential compared to standard treatments like doxorubicin .
Study 2: Enzyme Inhibition in CML Models
A series of experiments evaluated the inhibition of BCR-ABL kinase activity using Ba/F3 cells transduced with the BCR-ABL fusion protein. The results indicated that the compound effectively inhibited autophosphorylation with an IC50 of approximately 13 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
